

Application Note: Quantification of N-Nitrosodiethylamine (NDEA) in Pharmaceuticals using GC-MS/MS

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Compound of Interest

Compound Name: *N*-Nitrosodiethylamine

Cat. No.: B121230

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodiethylamine (NDEA) is a potent genotoxic impurity that has been detected in several pharmaceutical products, leading to widespread regulatory concern and product recalls.[1][2][3] Its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC) necessitates highly sensitive and selective analytical methods for its quantification at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.[1] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a preferred technique for this purpose due to its high sensitivity, specificity, and robustness in complex matrices.[4][5] This document provides a detailed protocol for the quantification of NDEA in pharmaceuticals using GC-MS/MS, including sample preparation, instrument parameters, and method validation guidelines.

Experimental Protocols

A critical aspect of accurate NDEA quantification is the sample preparation method, which must efficiently extract the analyte from the drug matrix while minimizing interferences.[6] The choice of extraction technique often depends on the sample matrix and the volatility of the nitrosamine.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for many drug substances and products.

Materials:

- Dichloromethane (DCM), HPLC grade
- 1M Sodium Hydroxide (NaOH) solution
- Anhydrous Sodium Sulfate
- Centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Glass syringe with 0.45 µm PTFE filter

Procedure:

- **Sample Weighing:** Accurately weigh a representative amount of the ground tablet powder (equivalent to approximately 250 mg of API) or 250 mg of the API into a 15 mL centrifuge tube.[\[7\]](#)
- **Suspension:** Add 10 mL of 1M NaOH solution to the tube, vortex briefly, and then shake for at least 5 minutes to ensure complete suspension.[\[7\]](#)
- **Extraction:** Add 2.0 mL of dichloromethane to the suspension, vortex briefly, and shake vigorously for at least 5 minutes.[\[7\]](#)
- **Phase Separation:** Centrifuge the mixture at 4000 rpm for 2.5 minutes to separate the organic and aqueous layers.[\[1\]](#)
- **Collection:** Carefully collect the lower organic (dichloromethane) layer using a glass syringe.[\[1\]](#)

- **Drying and Filtration:** Pass the collected organic layer through a 0.45 µm PTFE filter.^[1] Anhydrous sodium sulfate can be used to remove any residual water.
- **Analysis:** The filtrate is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following parameters are recommended for the analysis of NDEA.^{[1][3][8]}

Instrumentation:

- **Gas Chromatograph:** Agilent 8890 GC or equivalent^[9]
- **Mass Spectrometer:** Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent^[9]
- **Autosampler:** G4513A or equivalent

GC Conditions:

Parameter	Value
Column	SH-I-624Sil MS (30 m x 0.25 mm I.D., 1.4 µm) or equivalent ^[1]
Injection Mode	Splitless ^[1]
Injection Volume	2 µL ^[1]
Inlet Temperature	250 °C ^[1]
Carrier Gas	Helium
Flow Rate	Constant linear speed (e.g., 39.7 cm/sec) ^[1]

| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)^[1] |

MS/MS Conditions:

Parameter	Value
Ion Source	Electron Ionization (EI)[8]
Ion Source Temp.	230 °C[1][8]
Interface Temp.	250 °C[1][8]
Acquisition Mode	Multiple Reaction Monitoring (MRM)[7][8]

| Collision Gas | Nitrogen[8] |

MRM Transitions for NDEA:

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
---------------------	---------------------	---------------------	-----------------------

| 102 | 74 | 44 | Optimized for the instrument |

Quantitative Data Summary

The performance of the GC-MS/MS method for NDEA quantification is summarized below. These values are indicative and may vary based on the specific instrument and matrix.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.02 - 3 ppb	[4][5]
Limit of Quantitation (LOQ)	0.06 - 10 ppb	[5][9]
Linearity (R ²)	> 0.999	[1][10]
Accuracy (Recovery)	91.9 - 122.7%	[5]
Precision (%RSD)	< 9.15%	[5]

Method Validation

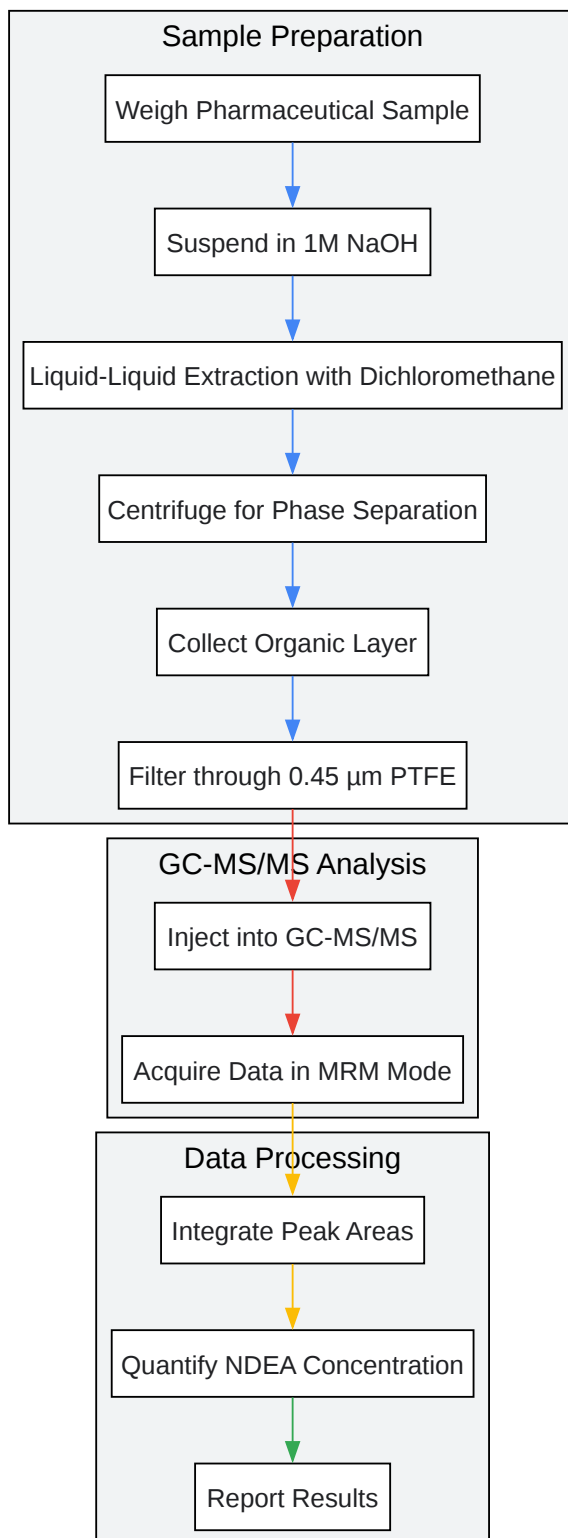
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.^[5] Key validation parameters include:

- **Specificity:** The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Accuracy:** The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Diagrams

Experimental Workflow for NDEA Quantification

Workflow for N-Nitrosodiethylamine (NDEA) Quantification



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Caption: A flowchart of the experimental workflow for NDEA quantification.

This application note provides a comprehensive overview and a detailed protocol for the quantification of NDEA in pharmaceutical products using GC-MS/MS. The described method is sensitive, selective, and reliable for ensuring the safety and quality of pharmaceutical products.

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